Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate
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Overview
Description
Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate typically involves the alkylation of benzene-1,4-dicarboxylic acid with 3-methylbut-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at room temperature . The product is then purified using techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-butene: Similar in structure but lacks the carboxylate groups.
4-Phenyl-2-methyl-2-butene: Another structurally related compound with different substitution patterns.
(3-Methyl-2-buten-1-yl)benzene: Shares the 3-methylbut-2-en-1-yl group but differs in the position and type of other substituents.
Uniqueness
Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate is unique due to the presence of both ester and carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
918643-60-4 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
bis(3-methylbut-2-enyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c1-13(2)9-11-21-17(19)15-5-7-16(8-6-15)18(20)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3 |
InChI Key |
IZYPNJFIOOQOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C(C)C)C |
Origin of Product |
United States |
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